![molecular formula C15H12Cl2O3 B12569928 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol CAS No. 182568-53-2](/img/structure/B12569928.png)
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is a chemical compound with the molecular formula C15H12Cl2O3. It is known for its unique structure, which includes a phenol group and a dichloropropenyl ether linkage. This compound is used in various scientific research applications due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-(3,3-dichloroprop-2-en-1-yloxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques, such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloropropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the dichloropropenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloropropenyl group can undergo electrophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules .
相似化合物的比较
Similar Compounds
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}aniline
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzoic acid
- 4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}benzaldehyde
Uniqueness
4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol is unique due to its specific combination of a phenol group and a dichloropropenyl ether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
属性
CAS 编号 |
182568-53-2 |
|---|---|
分子式 |
C15H12Cl2O3 |
分子量 |
311.2 g/mol |
IUPAC 名称 |
4-[4-(3,3-dichloroprop-2-enoxy)phenoxy]phenol |
InChI |
InChI=1S/C15H12Cl2O3/c16-15(17)9-10-19-12-5-7-14(8-6-12)20-13-3-1-11(18)2-4-13/h1-9,18H,10H2 |
InChI 键 |
HKSCIGVLWKDHNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OCC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
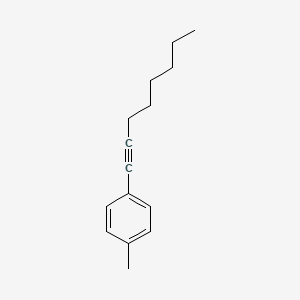
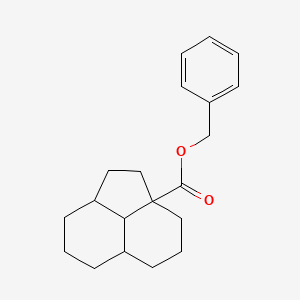
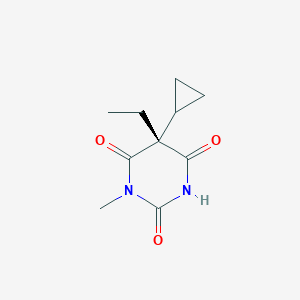
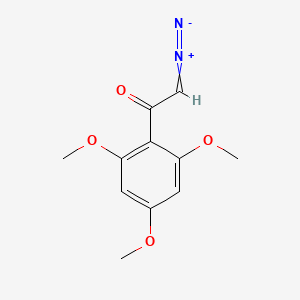
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
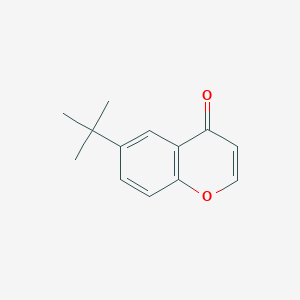
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
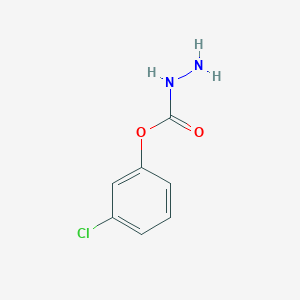
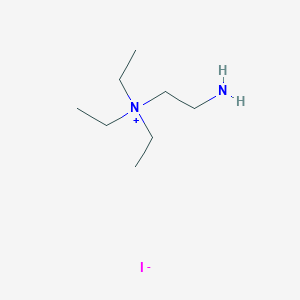
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
